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Executive Summary
This guide provides a comprehensive technical overview of tert-butyl 4-(prop-2-yn-1-
yl)piperazine-1-carboxylate, a versatile bifunctional molecule of significant interest to

researchers in medicinal chemistry and drug development. The molecule incorporates three

key structural features: a piperazine core, a common scaffold in pharmacologically active

compounds; an N-Boc protecting group, which facilitates regioselective synthesis; and a

terminal alkyne (propargyl group), which serves as a reactive handle for a variety of chemical

transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"click" reaction. This document details the molecule's nomenclature, physicochemical

properties, synthesis, chemical reactivity, and applications, providing field-proven insights and

detailed experimental protocols for its use as a synthetic building block.

Nomenclature and Structural Elucidation
The formal nomenclature and structural identifiers for this compound are critical for accurate

documentation and research.

IUPAC Name:tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.[1]
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Common Synonyms: 1-Boc-4-propargylpiperazine, tert-butyl 4-propargylpiperazine-1-

carboxylate.

CAS Number: 199538-99-3.[1]

The structure consists of a central piperazine ring. One nitrogen atom (at position 1) is

protected with a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in

organic synthesis.[2] The other nitrogen atom (at position 4) is substituted with a propargyl

group (-CH₂C≡CH).[3][4] The propargyl group's terminal alkyne is a key functional handle for

further molecular elaboration.[3][4]

Physicochemical Properties
A summary of the key computed physicochemical properties is presented below.

Property Value Source

Molecular Formula C₁₂H₂₀N₂O₂ PubChem[1]

Molecular Weight 224.30 g/mol PubChem[1]

Appearance White or yellowish crystal lifechem pharma[5]

InChIKey
OAXARSVKYJPDPA-

UHFFFAOYSA-N
PubChem[1]

Synthesis and Manufacturing
The most common and straightforward synthesis of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-
carboxylate involves the direct N-alkylation of commercially available tert-butyl piperazine-1-

carboxylate (1-Boc-piperazine).

The causality behind this experimental design is rooted in the differential reactivity of the two

nitrogen atoms in 1-Boc-piperazine. The nitrogen at the 1-position is part of a carbamate and is

therefore significantly less nucleophilic than the secondary amine at the 4-position. This

inherent electronic difference allows for highly selective alkylation at the N4 position without

competing reactions at the N1 position, obviating the need for complex protection-deprotection

schemes for the piperazine core itself.
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Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis will result in a product with

spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the target structure.

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equiv.) in acetonitrile

(ACN) is added a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

Reagent Addition: Propargyl bromide (1.1 equiv., typically as an 80% solution in toluene) is

added dropwise to the stirred suspension at room temperature. The use of a slight excess of

the alkylating agent ensures the complete consumption of the starting piperazine.

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours.

Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation: The reaction mixture is filtered to remove the inorganic base. The

filtrate is concentrated under reduced pressure. The resulting residue is dissolved in an

organic solvent like ethyl acetate and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and

concentrated in vacuo. The crude product can be purified by column chromatography on

silica gel if necessary, although the reaction is often clean enough to yield a product of high

purity after work-up.

Chemical Reactivity and Key Transformations
The utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc

group is labile under acidic conditions, while the terminal alkyne is reactive in metal-catalyzed

coupling reactions.

The N-Boc Protecting Group: A Gateway to N1-
Functionalization
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in

chemistry due to its stability under a wide range of conditions and its facile removal under

acidic conditions.[6]

Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid

(TFA) in a non-nucleophilic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl)

in solvents like methanol or dioxane.[2][7] The mechanism involves protonation of the

carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent

decarboxylation to yield the free amine.[7]

N-Boc Protected Piperazine
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Caption: Boc-deprotection yielding the free secondary amine.

Protocol: N-Boc Deprotection

Dissolution: Dissolve tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate (1.0 equiv.) in

dichloromethane (DCM).

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring

by TLC.

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting

residue is the trifluoroacetate salt of the deprotected piperazine, which can be used directly

or neutralized by washing with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) during an extractive work-up.

The Propargyl Group: A Handle for "Click" Chemistry
The propargyl group (-CH₂C≡CH) is a highly versatile functional group, renowned for its

participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This "click"

reaction is a cornerstone of modern chemical biology and drug discovery, allowing for the

efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne and an

azide-containing molecule.[3] The reaction is characterized by high yields, mild reaction

conditions, and tolerance of a wide variety of functional groups.[3]

tert-butyl 4-(prop-2-yn-1-yl)
piperazine-1-carboxylate

CuAAC
'Click' Reaction

Organic Azide
(R-N₃)

Cu(I) Catalyst
Catalyzes

1,4-Disubstituted
1,2,3-Triazole Product
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Caption: CuAAC "Click" reaction pathway.

Applications in Research and Drug Discovery
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is not an end-product but a valuable

synthetic intermediate. Its bifunctional nature allows for its use as a "linker" or "scaffold" in the

synthesis of more complex molecules.

Fragment-Based Drug Discovery (FBDD): The piperazine core is a privileged scaffold in

many approved drugs. This building block allows for the facile introduction of a piperazine

fragment, with the propargyl group serving as a vector for linking to other fragments or

solubilizing groups via click chemistry.

PROTACs and Chemical Probes: In the development of Proteolysis Targeting Chimeras

(PROTACs) and other chemical probes, stable linkers are required to connect a protein-

binding ligand to another moiety (e.g., an E3 ligase ligand). The triazole ring formed from the

click reaction provides a rigid, stable, and biologically compatible linkage.

Combinatorial Chemistry: The robust nature of the click reaction allows this building block to

be used in high-throughput synthesis of compound libraries for screening purposes.

Safety and Handling
Handling: Use appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents and strong acids.

Hazards: While specific toxicity data is limited, related piperazine derivatives can cause skin

and eye irritation.[5] Assume the compound is harmful if swallowed or inhaled and avoid

direct contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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